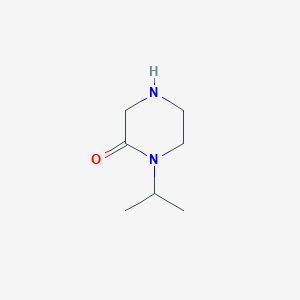
1-Isopropylpiperazin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Isopropylpiperazin-2-one is represented by the linear formula C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 142.2 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Cardiac Protection and Anticoagulant Properties : A study by Khdhiri Emna et al. (2020) explored the protective effect of a molecule against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This molecule demonstrated potent inhibition of angiotensin-converting enzyme and showed potential as an anticoagulant agent in acute myocardial infarction cases (Khdhiri Emna et al., 2020).
Synthesis of Biologically Promising Analogues : The total synthesis of spirotryprostatin A, involving oxidative rearrangement and introduction of a diketopiperazine, was discussed by S. Edmondson et al. (1999). This process led to the discovery of analogues with significant biological activity, including cell cycle inhibition (S. Edmondson et al., 1999).
Inhibition of Dipeptidyl Peptidase IV in Diabetes : A study by B. Ahrén et al. (2002) examined the effect of a selective dipeptidyl peptidase IV inhibitor on type 2 diabetes, showing improvements in glucose tolerance and metabolic control (B. Ahrén et al., 2002).
Ecological Risk Assessment : K. Solomon et al. (1996) conducted an ecological risk assessment of atrazine, a pesticide structurally similar to 1-Isopropylpiperazin-2-one, in North American surface waters. This study provided insights into the environmental impact and safety of such compounds (K. Solomon et al., 1996).
Biosynthesis Study : A. Gallois et al. (1988) investigated the biosynthesis pathway of 3-isopropyl-2-methoxypyrazine by Pseudomonas taetrolens, shedding light on the microbial production of compounds related to this compound (A. Gallois et al., 1988).
Safety and Hazards
The safety information for 1-Isopropylpiperazin-2-one indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water if it gets in the eyes, and to wash skin thoroughly after handling .
Wirkmechanismus
Target of Action
Related compounds such as piperazine and piperidine derivatives have been found to interact with various receptors including sigma receptors
Mode of Action
It is known that piperazine derivatives can act as antagonists or agonists at various receptors . The interaction of 1-Isopropylpiperazin-2-one with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Compounds that interact with sigma receptors, like some piperazine derivatives, can modulate multiple signaling pathways . The downstream effects of this compound would depend on the specific pathways it affects.
Eigenschaften
IUPAC Name |
1-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBBMSQWUPYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567653 | |
| Record name | 1-(Propan-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-10-2 | |
| Record name | 1-(Propan-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)


![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)







